Methyl 3,4-diaminobutanoate dihydrochloride
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Overview
Description
“Methyl 3,4-diaminobutanoate dihydrochloride” is a chemical compound with the CAS Number: 1554121-30-0 . It has a molecular weight of 205.08 and is typically available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C5H12N2O2.2ClH/c1-9-5(8)2-4(7)3-6;;/h4H,2-3,6-7H2,1H3;2*1H . This indicates that the compound consists of 5 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 chlorine atoms .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 182-184 degrees Celsius .Scientific Research Applications
Biosynthesis in Cyanobacteria
Methyl 3,4-diaminobutanoate dihydrochloride is related to compounds like 2,4-diaminobutanoic acid (2,4-DAB), found in cyanobacteria. These non-encoded diaminomonocarboxylic acids, including 2,4-DAB, are neurotoxic and present in free and bound forms in cyanobacterial species. Their biosynthesis in cyanobacteria is a subject of research due to their potential environmental impact as neurotoxins (Nunn & Codd, 2017).
Stereocontrolled Synthesis
Research has been conducted on the stereocontrolled synthesis of 2,3-diaminobutanoic acids, which are structurally related to this compound. The synthesis process involves nucleophilic addition to differentially protected nitrones derived from l-serine (Merino et al., 1997).
Synthesis of Chiral Intermediates
This compound is also relevant in the synthesis of chiral intermediates, such as Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a key component in the production of certain pharmaceuticals. This involves processes like selective methylation and acylation (Zhang Xingxian, 2012).
Diaminomethylidene Derivatives
In the field of organic chemistry, the synthesis of diaminomethylidene derivatives of tetronic acid is another application area. This involves reactions of compounds related to this compound, demonstrating its relevance in complex chemical synthesis (Prezent & Dorokhov, 2012).
Peptide Antibiotics and Toxins
This compound is structurally similar to 2,3-Diaminobutanoic acid (DAB), found in several peptide antibiotics and toxins. Research on the synthesis of N,N'-protected DAB stereoisomers is significant for understanding its role in these biological molecules (Robinson et al., 2001).
Biodegradation and Environmental Impact
Studies on compounds like 3,4-dichloroaniline, structurally related to this compound, focus on their biodegradation and environmental impact. Research on the degradation of these compounds by microorganisms like Chlorella pyrenoidosa highlights their relevance in environmental science (Wang et al., 2012).
Safety and Hazards
The safety information for “Methyl 3,4-diaminobutanoate dihydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
methyl 3,4-diaminobutanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-9-5(8)2-4(7)3-6;;/h4H,2-3,6-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSNUXDVOGPCHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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